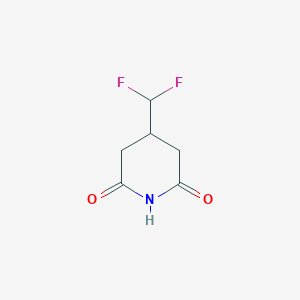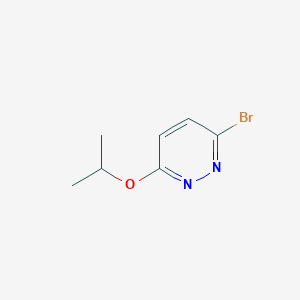
Pyridazine, 3-bromo-6-(1-methylethoxy)-
描述
Pyridazine, 3-bromo-6-(1-methylethoxy)- is a derivative of pyridazine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a bromine atom at position 3 and an isopropoxy group at position 6. Pyridazine derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyridazine, 3-bromo-6-(1-methylethoxy)- can be achieved through several methods. One common approach involves the bromination of 6-(1-methylethoxy)pyridazine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane . The reaction is typically carried out at room temperature or under reflux conditions to ensure complete bromination.
Another method involves the use of a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers, which provides functionalized pyridazines, including 3-bromo-pyridazines, with high regiocontrol .
Industrial Production Methods
Industrial production of pyridazine derivatives often involves large-scale bromination reactions using automated reactors to ensure consistent product quality and yield. The use of continuous flow reactors can enhance the efficiency of the bromination process by providing better control over reaction parameters such as temperature, pressure, and reactant concentrations .
化学反应分析
Types of Reactions
Pyridazine, 3-bromo-6-(1-methylethoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at position 3 can be replaced by other nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution (S_NAr) reactions.
Oxidation and Reduction: The compound can undergo oxidation to form pyridazine N-oxides or reduction to form dihydropyridazines.
Cycloaddition Reactions: Pyridazine derivatives can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form fused ring systems.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS)
Substitution: Amines, thiols, alkoxides
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH_4), lithium aluminum hydride (LiAlH_4)
Major Products Formed
Substitution: 3-amino-6-(1-methylethoxy)pyridazine, 3-thio-6-(1-methylethoxy)pyridazine
Oxidation: Pyridazine N-oxides
Reduction: Dihydropyridazines
科学研究应用
Pyridazine, 3-bromo-6-(1-methylethoxy)- has several applications in scientific research:
Medicinal Chemistry: Pyridazine derivatives are explored for their potential as therapeutic agents due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Materials Science: Pyridazine derivatives are used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to their unique electronic properties.
作用机制
The mechanism of action of pyridazine, 3-bromo-6-(1-methylethoxy)- involves its interaction with specific molecular targets and pathways. For instance, pyridazine derivatives can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation . The compound’s ability to form hydrogen bonds and π-π stacking interactions enhances its binding affinity to target proteins, leading to the modulation of biological activities .
相似化合物的比较
Pyridazine, 3-bromo-6-(1-methylethoxy)- can be compared with other pyridazine derivatives such as:
3-bromo-6-chloroimidazo[1,2-b]pyridazine: This compound has a similar bromine substitution but differs in the presence of a chloro group and an imidazo ring fusion.
Pyridazin-3(2H)-ones: These compounds have a carbonyl group at position 3, which imparts different chemical and biological properties.
属性
IUPAC Name |
3-bromo-6-propan-2-yloxypyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-5(2)11-7-4-3-6(8)9-10-7/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSADYXOCBXPUIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NN=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50291360 | |
| Record name | 3-bromo-6-(propan-2-yloxy)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17321-32-3 | |
| Record name | NSC75067 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75067 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-bromo-6-(propan-2-yloxy)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




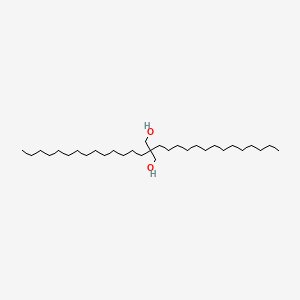
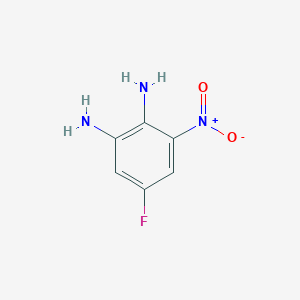
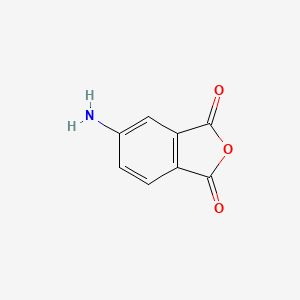
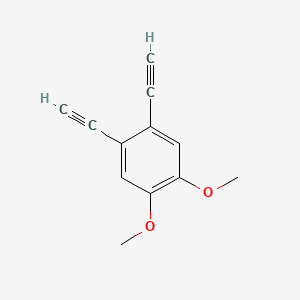
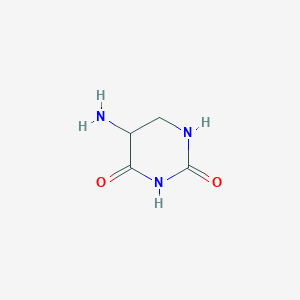
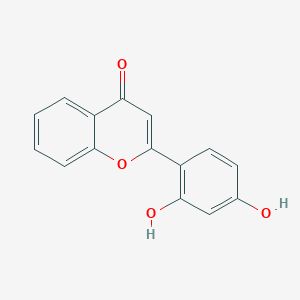
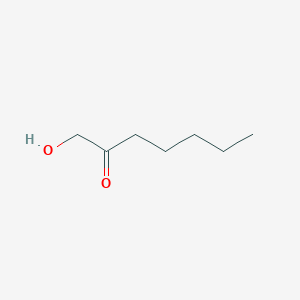
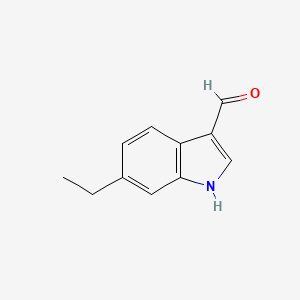
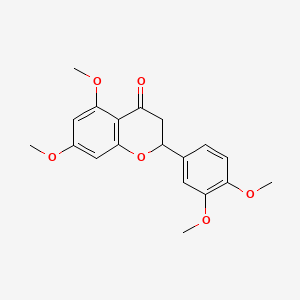
![1H-Tetrazole, 1-[(phenylmethoxy)methyl]-](/img/structure/B3048469.png)
